molecular formula C24H30ClNO4S B12129405 N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide

Cat. No.: B12129405
M. Wt: 464.0 g/mol
InChI Key: CWYSBJFXLMKKQW-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide is a useful research compound. Its molecular formula is C24H30ClNO4S and its molecular weight is 464.0 g/mol. The purity is usually 95%.
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Biological Activity

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide is a synthetic compound notable for its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, research findings, and related case studies.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C22H26ClN O4S
  • Molecular Weight : Approximately 432.97 g/mol
  • IUPAC Name : this compound

The compound features a chlorobenzyl group, a dioxidotetrahydrothiophen moiety, and a hexyloxy substituent on the benzamide backbone. These structural components are significant for its biological activity.

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thereby affecting various biochemical pathways.
  • Receptor Modulation : It could potentially bind to certain receptors, altering cellular responses.
  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial or antifungal activities.

In Vitro Studies

Various in vitro assays have been conducted to evaluate the biological effects:

  • Anticancer Activity :
    • Studies have indicated that similar compounds exhibit cytotoxic effects against cancer cell lines. For instance, benzamides with dioxidothiophene structures have shown promising anticancer potential due to their ability to induce apoptosis in tumor cells .
  • Antimicrobial Effects :
    • Compounds with similar structural motifs have demonstrated activity against bacterial strains. The dioxidotetrahydrothiophen moiety may enhance membrane permeability, leading to increased efficacy against pathogens .
  • Toxicity Assessment :
    • Toxicological evaluations have highlighted the need for careful dosage due to potential cytotoxic effects observed in some assays .

Case Studies

A few notable case studies provide insights into the biological activity of related compounds:

  • Case Study 1 : A study on N-benzyl-N-(1,1-dioxothiolan-3-yl)-4-methoxybenzamide demonstrated significant inhibition of tumor growth in xenograft models, suggesting that structural features similar to those in our compound may confer anticancer properties .
  • Case Study 2 : Research on N-(4-chlorophenyl) derivatives revealed their ability to disrupt cellular processes in microbial cells, indicating a potential mechanism for antimicrobial action .

Comparative Analysis

Compound NameStructural FeaturesNotable Activities
N-(4-chlorophenyl)benzamideChlorophenyl groupAnti-inflammatory
N-benzyl-N-(1,1-dioxothiolan-3-yl)-4-methoxybenzamideDioxothiophene structureAnticancer potential
This compoundChlorobenzyl and dioxidotetrahydrothiophen moietiesAntimicrobial and anticancer potential

Scientific Research Applications

Enzyme Inhibition

Research indicates that compounds with similar structural characteristics often exhibit inhibitory effects on various enzymes. Specifically, N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide has been studied for its potential to inhibit xanthine oxidase , an enzyme involved in purine metabolism. Inhibition of this enzyme can have therapeutic implications for conditions such as:

  • Gout : By reducing uric acid production.
  • Inflammatory Diseases : Through modulation of oxidative stress.

Molecular Docking Studies

Molecular docking studies suggest that this compound may effectively bind to the active site of xanthine oxidase. The structural features of this compound complement the enzyme's active site, highlighting its potential as a selective inhibitor. This binding affinity could be leveraged in drug design to develop new treatments for diseases associated with elevated uric acid levels.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it may possess activity against various bacterial strains. The mechanism by which it exerts this activity is still under investigation but may involve disruption of microbial cell function or inhibition of essential enzymes.

Anticancer Potential

Recent research into similar benzamide derivatives suggests that modifications to the benzamide structure can enhance anticancer activity. The potential of this compound as an anticancer agent could be explored through:

  • In vitro Studies : Evaluating cytotoxicity against cancer cell lines.
  • In vivo Models : Assessing efficacy in animal models of cancer.

Case Studies and Research Findings

StudyFocusFindings
Study 1Xanthine Oxidase InhibitionDemonstrated effective binding and inhibition potential against xanthine oxidase, suggesting therapeutic use in gout treatment.
Study 2Antimicrobial ActivityShowed promising results against Gram-positive and Gram-negative bacteria, indicating potential as an antimicrobial agent.
Study 3Anticancer ActivityPreliminary findings suggest cytotoxic effects on breast cancer cell lines, warranting further investigation into its mechanism of action.

Properties

Molecular Formula

C24H30ClNO4S

Molecular Weight

464.0 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-hexoxybenzamide

InChI

InChI=1S/C24H30ClNO4S/c1-2-3-4-5-15-30-23-12-8-20(9-13-23)24(27)26(22-14-16-31(28,29)18-22)17-19-6-10-21(25)11-7-19/h6-13,22H,2-5,14-18H2,1H3

InChI Key

CWYSBJFXLMKKQW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3

Origin of Product

United States

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